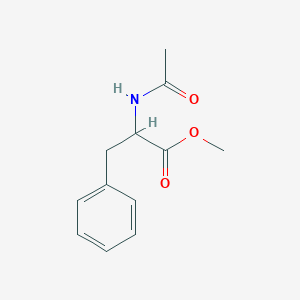

Methyl N-acetyl-DL-phenylalaninate

Beschreibung

Contextual Significance of N-Acetylated Amino Acid Methyl Esters in Organic Chemistry and Biochemistry

N-acetylated amino acid methyl esters, as a class of compounds, hold a pivotal position in the fields of organic chemistry and biochemistry. The acetylation of the amino group and the esterification of the carboxyl group serve to modify the polarity and reactivity of the parent amino acid, making these derivatives highly useful in a variety of applications.

In organic chemistry, these modifications enhance the solubility of amino acids in organic solvents, facilitating their use in synthetic transformations. The acetyl and methyl ester groups act as protecting groups, preventing unwanted side reactions at the amino and carboxyl termini during complex molecular constructions, such as peptide synthesis. nist.gov This protection strategy is fundamental to the stepwise assembly of amino acid residues into well-defined peptide chains.

From a biochemical perspective, N-acetylation is a common post-translational modification of proteins, influencing their stability, function, and localization within the cell. nih.gov The study of N-acetylated amino acids and their esters provides insights into these biological processes. Furthermore, these compounds can serve as substrates or inhibitors for various enzymes, including proteases and acylases, enabling the investigation of enzyme kinetics and mechanisms. nih.gov Their structural similarity to intermediates in metabolic pathways also makes them valuable probes for studying cellular processes and the etiology of certain metabolic disorders. nih.gov

Academic Rationale for Comprehensive Investigation of Methyl N-acetyl-DL-phenylalaninate

The comprehensive investigation of this compound is driven by several key academic and practical considerations. As a racemic mixture, containing both the D- and L-enantiomers, it serves as a model substrate for the development and optimization of chiral separation techniques. The ability to efficiently resolve this racemic mixture into its constituent enantiomers is of paramount importance, as the biological activity of many pharmaceuticals is stereospecific. researchgate.net

Furthermore, the individual enantiomers of N-acetyl-phenylalanine methyl ester are valuable chiral building blocks in the synthesis of pharmaceuticals and other bioactive molecules. For instance, D-phenylalanine derivatives are components of various drugs, including anti-diabetic and anti-tumor agents. researchgate.net The study of this compound, therefore, directly contributes to the development of stereoselective synthetic methodologies.

The compound's utility extends to analytical chemistry, where it is used as a standard for developing and validating analytical methods, such as gas chromatography-mass spectrometry (GC-MS), for the detection and quantification of amino acid derivatives in complex biological samples. nih.gov

Overview of Multidisciplinary Research Perspectives

The research interest in this compound and its derivatives is not confined to a single discipline but spans a range of scientific fields, highlighting its versatility.

Pharmaceutical Sciences: The primary application lies in the synthesis of enantiomerically pure pharmaceuticals. The resolution of the DL-form is a critical step in producing drugs with the desired therapeutic effects and minimal side effects. researchgate.net

Biotechnology and Enzymology: It is extensively used as a substrate to screen for and characterize enzymes with high stereoselectivity, such as lipases and proteases, which can be employed as biocatalysts in industrial processes for the production of chiral compounds. nih.govnih.gov

Materials Science and Bionanotechnology: N-acetylated phenylalanine derivatives are being explored for their ability to self-assemble into well-ordered nanostructures, such as nanotubes and hydrogels. nih.govnih.gov These materials have potential applications in drug delivery, tissue engineering, and as templates for the synthesis of inorganic nanomaterials. The N-acetylation can influence the morphology and stability of these self-assembled structures. nih.gov

Supramolecular Chemistry: The compound serves as a building block for the construction of more complex supramolecular architectures through non-covalent interactions. The chirality and aromaticity of the phenylalanine moiety play a crucial role in directing the self-assembly process. rsc.org

The following table provides a summary of the key properties of this compound:

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₅NO₃ | nih.gov |

| Molecular Weight | 221.25 g/mol | nih.gov |

| CAS Number | 62436-70-8 | nih.gov |

| IUPAC Name | methyl 2-acetamido-3-phenylpropanoate | nih.gov |

| Melting Point | 62-64 °C | google.com |

Detailed research has been conducted on the synthesis and resolution of this compound. Below are tables summarizing some of these findings.

Synthesis of this compound

| Starting Material | Reagents | Yield | Reference |

| Azlactone of N-acetyl-acetaminocinnamic acid | Sodium methoxide, H₂, Raney nickel | 95% | prepchem.com |

| N-acetyl-DL-phenylalanine | Methanol (B129727), Sulfuric acid | 75% | google.com |

Enzymatic Resolution of this compound

| Enzyme | Product | Conversion | Enantiomeric Excess (e.e.) | Reference |

| Serine proteinase (from Bacillus licheniformis) | N-acetyl-D-phenylalanine methyl ester | - | 98% | nih.govgoogle.com |

| Lipase (from Brucella thiophenivorans) on a similar substrate (N-Ac-DL-MetOMe) | N-acetyl-L-methionine methyl ester | 51.3% | >99% | nih.gov |

Structure

3D Structure

Eigenschaften

CAS-Nummer |

62436-70-8 |

|---|---|

Molekularformel |

C12H15NO3 |

Molekulargewicht |

221.25 g/mol |

IUPAC-Name |

methyl 2-acetamido-3-phenylpropanoate |

InChI |

InChI=1S/C12H15NO3/c1-9(14)13-11(12(15)16-2)8-10-6-4-3-5-7-10/h3-7,11H,8H2,1-2H3,(H,13,14) |

InChI-Schlüssel |

IKGHIFGXPVLPFD-UHFFFAOYSA-N |

SMILES |

CC(=O)NC(CC1=CC=CC=C1)C(=O)OC |

Kanonische SMILES |

CC(=O)NC(CC1=CC=CC=C1)C(=O)OC |

Andere CAS-Nummern |

3618-96-0 |

Herkunft des Produkts |

United States |

Sophisticated Synthetic Methodologies for Methyl N Acetyl Dl Phenylalaninate

Classical Chemical Synthesis Approaches

Traditional organic synthesis provides robust and scalable methods for the production of Methyl N-acetyl-DL-phenylalaninate. These methods often involve the formation of reactive intermediates like azlactones or the direct esterification of the parent N-acetylated amino acid using advanced reagents.

Synthesis via Azlactone Intermediates and Reductive Processes

A well-established method for synthesizing N-acylated amino acid esters proceeds through an azlactone intermediate, specifically utilizing the principles of the Erlenmeyer-Plöchl synthesis. wikipedia.org This pathway involves the cyclization of an N-acylglycine derivative, which can then be reacted and subsequently reduced to form the desired amino acid derivative. wikipedia.org

In a specific application for this compound, the synthesis starts with the azlactone of N-acetyl-aminocinnamic acid. This intermediate is subjected to a reductive process. A slurry of the azlactone in methanol (B129727) is treated with sodium methoxide before being hydrogenated under pressure. prepchem.com The reduction is typically carried out using a catalyst such as Raney nickel in a sealed autoclave at elevated temperature and pressure. prepchem.com Following the reaction, the catalyst is filtered off, and the resulting product is purified through a series of extractions and crystallizations to yield this compound as a solid. prepchem.com This reductive approach from an unsaturated precursor is highly effective, achieving high yields. prepchem.com

Table 1: Reaction Parameters for Azlactone-Based Synthesis prepchem.com

| Parameter | Value |

|---|---|

| Starting Material | Azlactone of N-acetyl-aminocinnamic acid |

| Solvent | Methanol |

| Base | Sodium Methoxide |

| Catalyst | Raney Nickel |

| Hydrogen Pressure | 200 psi |

| Temperature | 50° C |

| Reaction Time | 2.5 hours |

| Yield | 95% |

Esterification of N-acetyl-DL-phenylalanine: Advanced Esterification Reagents and Catalytic Systems

Direct esterification of N-acetyl-DL-phenylalanine is a more direct synthetic route. The primary challenge in esterifying amino acids, even N-protected ones, is their zwitterionic character, which can complicate solubility and reactivity. nih.gov To overcome these hurdles, advanced reagents and catalytic systems have been developed to promote efficient ester formation under mild conditions.

The Mukaiyama reagent, 2-chloro-1-methylpyridinium (B1202621) iodide, is a well-known coupling agent used in esterification. nih.gov However, its solid nature can be a practical limitation. Recent advancements have focused on modifying this reagent to improve its physical properties and reactivity. nih.govnih.govresearchgate.net Inspired by the properties of ionic liquids, the original solid Mukaiyama's reagent has been transformed into a liquid form by altering its anion. nih.govnih.govresearchgate.net

For this modification to be successful, non-nucleophilic anions such as ethyl sulfate (EtSO₄⁻) or bis(trifluoromethylsulfonyl)imide (Tf₂N⁻) are required. nih.govnih.gov Nucleophilic anions like acetate are unsuitable as they can displace the chlorine atom on the pyridinium (B92312) ring, rendering the reagent inactive for coupling. nih.govnih.govresearchgate.net These novel ionic liquid-type Mukaiyama's reagents have proven to be highly effective for the esterification of N-acetyl-L-phenylalanine with methanol. nih.gov

The use of modified Mukaiyama's reagents that are themselves ionic liquids represents a significant process innovation. nih.govnih.govresearchgate.net This approach combines the activation step with the use of a "greener" solvent system. The esterification reaction can be greatly enhanced by using an excess of the alcohol (e.g., methanol) as both the reactant and the solvent, which avoids the need for chlorinated solvents like dichloromethane. nih.govnih.govresearchgate.net

Furthermore, the choice of base is critical. Traditional toxic tertiary amines can be replaced with 1-methylimidazole, which improves the reaction's environmental profile. nih.govnih.govresearchgate.net The combination of an ionic liquid-type coupling reagent, an excess of alcohol as the solvent, and a less toxic base creates a more effective and sustainable synthetic method. nih.gov Two particularly effective modified reagents are the hydrophilic [2-ClMePy][EtSO₄] and the hydrophobic [2-ClMePy][Tf₂N]. nih.govnih.govresearchgate.net

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Maximizing the yield and selectivity of the synthesis of this compound is a key objective. Significant improvements have been achieved by optimizing reaction conditions, particularly through the application of microwave irradiation.

Microwave-assisted synthesis has been shown to be more effective than conventional heating (reflux) for the esterification of N-acetyl-L-phenylalanine. nih.govresearchgate.net While refluxing at the boiling point of methanol (66°C) results in low yields, conducting the reaction in a sealed vessel in a microwave oven allows the temperature to be raised to 80°C. nih.gov This increase in temperature, and the associated increase in pressure, considerably enhances the reaction rate and final ester yield. nih.gov

Table 2: Comparison of Heating Methods for Esterification nih.govresearchgate.net

| Heating Method | Temperature | Time | Yield |

|---|---|---|---|

| Conventional Reflux | 66° C | 120 min | < 40% |

The general procedure involves dissolving the modified Mukaiyama's reagent in anhydrous methanol, followed by the addition of N-acetyl-phenylalanine and 1-methylimidazole. nih.gov This mixture is then subjected to microwave irradiation to drive the reaction to completion in a much shorter time frame compared to classical methods. nih.gov

Enzymatic and Biocatalytic Synthesis Routes

While chemical synthesis produces a racemic (DL) mixture of the methyl ester, biocatalytic methods offer a powerful strategy for resolving this mixture to obtain optically pure enantiomers. This is typically achieved through the selective action of enzymes that can differentiate between the D and L forms of the substrate. googleapis.comgoogle.com

A process has been developed that uses a proteolytic enzyme, specifically a microbially derived serine proteinase, to selectively hydrolyze N-acetyl-L-phenylalanine methyl ester from a racemic mixture. googleapis.comgoogle.com The enzymatic reaction is conducted in an aqueous solution at a controlled pH (typically 5 to 10) and temperature (10°C to 60°C). googleapis.comgoogle.com The enzyme exclusively acts on the L-enantiomer, converting it back to the carboxylic acid (N-acetyl-L-phenylalanine), while leaving the N-acetyl-D-phenylalanine methyl ester untouched. googleapis.comgoogle.com

The high esterase activity of the enzyme for the L-isomer is not inhibited by the presence of the D-isomer. googleapis.com After the enzymatic reaction, the resulting mixture contains N-acetyl-L-phenylalanine and unreacted N-acetyl-D-phenylalanine methyl ester. These two compounds can be easily separated by standard extraction techniques. googleapis.comgoogle.com This highly selective enzymatic resolution provides an efficient pathway to optically pure D-enantiomers from the racemic ester. googleapis.com A 97.6% yield of the D-ester with an optical purity of 98% has been reported using this method. googleapis.com

Exploration of Acetyltransferase-Mediated Biosynthesis Pathways

N-acetyltransferases (NATs) are a class of enzymes that catalyze the transfer of an acetyl group from acetyl-CoA to a substrate. In the context of amino acids, phenylalanine N-acetyltransferase (EC 2.3.1.53) is known to catalyze the formation of N-acetyl-L-phenylalanine from L-phenylalanine and acetyl-CoA. wikipedia.orghmdb.ca This enzymatic reaction is a key step in the phenylalanine metabolism pathway. wikipedia.org

The biosynthesis of this compound via an acetyltransferase-mediated pathway would likely involve a two-step process: the N-acetylation of phenylalanine followed by the esterification of the resulting N-acetyl-phenylalanine. While direct enzymatic acetylation of phenylalanine methyl ester by a known acetyltransferase has not been extensively documented, the substrate promiscuity of some NATs could potentially allow for this reaction.

A hypothetical acetyltransferase-mediated biosynthesis of this compound could proceed as follows:

N-acetylation of Phenylalanine: L-phenylalanine is N-acetylated by phenylalanine N-acetyltransferase using acetyl-CoA as the acetyl group donor, forming N-acetyl-L-phenylalanine.

Esterification: The resulting N-acetyl-L-phenylalanine is then esterified to its methyl ester, a reaction that can be catalyzed by lipases or esterases.

Alternatively, a promiscuous acetyltransferase might directly acetylate DL-phenylalanine methyl ester. The efficiency of such a reaction would depend on the specific enzyme's substrate-binding pocket and catalytic mechanism.

| Enzyme Class | Substrates | Product | Potential for this compound Synthesis |

| N-acetyltransferase | L-phenylalanine, Acetyl-CoA | N-acetyl-L-phenylalanine | Indirect: N-acetylation of phenylalanine followed by esterification. |

| Lipase/Esterase | N-acetyl-DL-phenylalanine, Methanol | This compound | Direct: Esterification of N-acetyl-phenylalanine. |

Transacylase-Driven Synthetic Transformations

Transacylases catalyze the transfer of an acyl group from one molecule to another. In the context of N-acyl amino acid ester synthesis, this can involve the transfer of an acetyl group to an amino acid ester. While a specific "transacylase" for the N-acetylation of phenylalanine methyl ester is not prominently described, other enzyme classes, such as hydrolases operating in reverse, can effectively catalyze this transacylation reaction. Enzymes like lipases, proteases, and aminoacylases have been shown to facilitate the synthesis of N-acyl amino acids and their esters, particularly in non-aqueous or low-water environments to shift the reaction equilibrium towards synthesis over hydrolysis. nih.govresearchgate.net

For instance, a lipase could catalyze the transesterification between an acetyl donor, such as ethyl acetate, and DL-phenylalanine methyl ester to produce this compound. This approach avoids the need for acetyl-CoA and can be performed under mild reaction conditions.

The general mechanism for a hydrolase-catalyzed transacylation for the synthesis of this compound can be summarized as:

Acyl-Enzyme Intermediate Formation: The enzyme reacts with an acyl donor (e.g., an acetyl ester) to form a covalent acyl-enzyme intermediate.

Nucleophilic Attack: The amino group of DL-phenylalanine methyl ester attacks the acyl-enzyme intermediate, leading to the formation of the N-acetylated product and regeneration of the free enzyme.

| Enzyme | Acyl Donor | Acyl Acceptor | Product |

| Lipase | Ethyl acetate | DL-phenylalanine methyl ester | This compound |

| Protease | Acetyl-L-amino acid | DL-phenylalanine methyl ester | This compound |

| Aminoacylase (B1246476) | N-acetyl-amino acid | DL-phenylalanine methyl ester | This compound |

Microbial Cell-Free Systems for N-Acyl Amino Acid Ester Production

Microbial cell-free systems have emerged as powerful platforms for the production of complex biomolecules, offering greater control over the reaction environment compared to whole-cell systems. nih.govmdpi.com These systems contain the necessary transcriptional and translational machinery, as well as metabolic enzymes, to synthesize target molecules from genetic templates and simple precursors. nih.gov

The production of this compound in a microbial cell-free system could be designed by assembling a synthetic metabolic pathway. This would involve the co-expression of the required enzymes, such as an N-acetyltransferase and potentially an esterase, and providing the necessary substrates.

An E. coli-based cell-free system could be engineered for this purpose by:

Providing the Genetic Template: Plasmids or linear DNA encoding the genes for an N-acetyltransferase and, if necessary, an esterase would be added to the cell-free extract.

Supplying Substrates and Cofactors: The system would be supplemented with DL-phenylalanine, methanol, acetyl-CoA (or a precursor for its regeneration), and an energy source.

In Vitro Synthesis: The cell-free system would then transcribe and translate the enzymes, which in turn would catalyze the synthesis of the target compound.

The open nature of cell-free systems allows for the direct addition and optimization of enzyme and substrate concentrations, overcoming issues of substrate transport and toxicity that can be present in whole-cell systems.

| Component | Function |

| Cell-Free Extract (e.g., E. coli) | Provides ribosomes, tRNAs, aminoacyl-tRNA synthetases, and metabolic enzymes. |

| DNA Template | Encodes for N-acetyltransferase and other necessary enzymes. |

| Substrates | DL-phenylalanine, Methanol, Acetyl-CoA (or regenerative system). |

| Energy Source (e.g., ATP, GTP) | Drives transcription, translation, and enzymatic reactions. |

Advanced Spectroscopic and Chromatographic Characterization Techniques for Research Applications

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural analysis of organic molecules. It provides detailed information about the chemical environment of individual atoms within a molecule.

Proton NMR for Structural Elucidation and Purity Assessment

Proton (¹H) NMR spectroscopy is employed to determine the number and type of hydrogen atoms in a molecule, as well as their connectivity. The chemical shifts in a ¹H NMR spectrum are indicative of the electronic environment of the protons. For Methyl N-acetyl-DL-phenylalaninate, the ¹H NMR spectrum provides distinct signals corresponding to the protons of the acetyl group, the methoxy (B1213986) group, the benzyl (B1604629) side chain, and the chiral center. The integration of these signals allows for a quantitative assessment of the relative number of protons, confirming the compound's structure. Furthermore, the absence of unexpected signals is a strong indicator of the sample's purity.

| Proton Assignment | Chemical Shift (δ) in ppm |

| Acetyl (CH₃) | ~2.0 |

| Methoxy (OCH₃) | ~3.7 |

| β-CH₂ | ~3.1 |

| α-CH | ~4.8 |

| Aromatic (C₆H₅) | ~7.2-7.4 |

This table presents typical ¹H NMR chemical shifts for this compound. Actual values may vary slightly depending on the solvent and experimental conditions.

Carbon-13 NMR for Carbon Skeleton Analysis

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum. This technique is particularly useful for confirming the presence of all carbon atoms and for identifying the carbonyl carbons of the ester and amide groups, which appear at characteristic downfield shifts.

| Carbon Assignment | Chemical Shift (δ) in ppm |

| Acetyl (CH₃) | ~23 |

| Methoxy (OCH₃) | ~52 |

| β-C | ~38 |

| α-C | ~54 |

| Aromatic (C₆H₅) | ~127-136 |

| Amide Carbonyl (C=O) | ~170 |

| Ester Carbonyl (C=O) | ~172 |

This table presents typical ¹³C NMR chemical shifts for this compound. Actual values may vary slightly depending on the solvent and experimental conditions.

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in confirming the molecular weight of a compound and in providing structural information through fragmentation analysis.

GC-MS and ESI-MS for Molecular Confirmation and Impurity Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) and Electrospray Ionization-Mass Spectrometry (ESI-MS) are commonly used to analyze this compound. In GC-MS, the compound is vaporized and separated from volatile impurities before being ionized and detected by the mass spectrometer. This provides both the retention time from the GC, which aids in identification, and the mass spectrum for molecular weight confirmation. ESI-MS is a soft ionization technique that is particularly useful for analyzing thermally labile or non-volatile compounds. It allows for the gentle ionization of the molecule, typically forming the protonated molecule [M+H]⁺, which confirms the molecular weight of 221.25 g/mol . Both techniques are highly sensitive and can be used to detect and identify trace impurities.

Fragmentation Pattern Analysis for Structural Features

In mass spectrometry, particularly with techniques like electron ionization (EI) used in GC-MS, the parent molecule fragments in a predictable manner. The analysis of these fragmentation patterns provides valuable information about the compound's structure. For this compound, characteristic fragments include the loss of the methoxy group, the acetyl group, and cleavage of the bond between the α-carbon and the benzyl group. The observation of a prominent peak at m/z 162 is a key indicator of the N-acetylphenylalanine core structure. nih.gov

| m/z Value | Proposed Fragment |

| 221 | [M]⁺ (Molecular Ion) |

| 162 | [M - COOCH₃]⁺ |

| 120 | [M - CH₃CONHCH(COOCH₃)]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 88 | [CH₃CONHCH]⁺ |

| 43 | [CH₃CO]⁺ |

This table outlines some of the expected major fragments in the mass spectrum of this compound.

Infrared (IR) Spectroscopy for Functional Group Identification and Coordination Studies

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Each functional group absorbs IR radiation at a characteristic frequency. In this compound, the IR spectrum will show distinct absorption bands for the N-H bond of the amide, the C=O stretching of the ester and amide, and the C-H bonds of the aromatic ring and alkyl groups. chem960.com

IR spectroscopy is also a valuable tool for studying the coordination of this compound with metal ions. Changes in the position and intensity of the characteristic absorption bands, particularly those of the carbonyl and amide groups, can provide insights into the binding sites and the nature of the coordination complex.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| N-H Stretch (Amide) | ~3300 |

| C-H Stretch (Aromatic) | ~3100-3000 |

| C-H Stretch (Aliphatic) | ~3000-2850 |

| C=O Stretch (Ester) | ~1740 |

| C=O Stretch (Amide I) | ~1650 |

| N-H Bend (Amide II) | ~1540 |

This table lists the typical IR absorption frequencies for the functional groups in this compound. Actual values may vary based on the sample state (e.g., solid, liquid) and intermolecular interactions.

Advanced Chromatographic Methods for Purity and Enantiomeric Excess Determination

The precise determination of chemical purity and the enantiomeric excess of chiral compounds such as this compound is critical in pharmaceutical research and development. Advanced chromatographic techniques, particularly chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), are indispensable tools for this purpose. These methods allow for the accurate separation and quantification of the desired enantiomer from its counterpart and any process-related impurities.

The separation of enantiomers on a chiral stationary phase (CSP) is governed by the differential interactions between the enantiomers and the chiral selector. For N-acetylated amino acid esters, polysaccharide-based CSPs are often employed due to their broad applicability and high chiral recognition capabilities. The development of an effective chromatographic method requires careful optimization of various parameters to achieve the desired resolution, selectivity, and analysis time.

Optimization of Chiral Chromatography Parameters

The successful chiral separation of this compound hinges on the systematic optimization of several key chromatographic parameters. These include the choice of the chiral stationary phase, the composition of the mobile phase, column temperature, and flow rate.

Chiral Stationary Phase (CSP) Selection: The selection of an appropriate CSP is the most critical factor in chiral separations. For N-acetylated amino acid esters, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), have demonstrated high efficacy. yakhak.org Specifically, for this compound, a cellulose-based CSP, CHIRALCEL® OZ-H, has been shown to provide excellent separation under SFC conditions. daicelchiral.com This CSP is comprised of cellulose tris(3-chloro-4-methylphenylcarbamate) immobilized on a silica (B1680970) gel support.

Mobile Phase Composition: The composition of the mobile phase plays a crucial role in modulating the retention and selectivity of the enantiomers. In normal-phase HPLC and SFC, the mobile phase typically consists of a non-polar primary solvent (e.g., hexane (B92381) in HPLC, or supercritical CO2 in SFC) and a polar modifier, often an alcohol.

In the SFC separation of this compound, a mobile phase composed of supercritical CO2 and an alcohol modifier such as methanol (B129727) or 2-propanol is effective. daicelchiral.com The ratio of CO2 to the alcohol modifier significantly impacts the resolution. For instance, a mobile phase of CO2/methanol (85/15, v/v) on a CHIRALCEL® OZ-H column provided a good separation with a high resolution value. The nature of the alcohol modifier (e.g., methanol, ethanol (B145695), 2-propanol) can also influence the separation, with methanol and ethanol sometimes offering superior performance over isopropanol (B130326) for certain chiral drugs on cellulose-based CSPs. nih.gov

The addition of small amounts of acidic or basic additives to the mobile phase can dramatically improve peak shape and resolution, especially for compounds with acidic or basic functional groups. nih.gov While this compound is neutral, the use of additives might be explored to fine-tune the separation.

Temperature and Flow Rate: Column temperature and mobile phase flow rate are important parameters for optimizing analysis time and efficiency. An increase in temperature generally leads to a decrease in retention time but can also affect the selectivity of the separation. Therefore, it is crucial to study the effect of temperature to find an optimal balance.

The flow rate directly influences the analysis time and the efficiency of the separation. Higher flow rates reduce the analysis time but can lead to a loss of resolution due to increased band broadening. Conversely, lower flow rates can improve resolution but at the cost of longer run times. sigmaaldrich.com For the SFC separation of this compound, a flow rate of 3 mL/min has been successfully employed. daicelchiral.com

The following interactive data table summarizes the optimized parameters for the chiral separation of this compound using SFC.

| Parameter | Value | Reference |

| Chromatographic Mode | Supercritical Fluid Chromatography (SFC) | daicelchiral.com |

| Column | CHIRALCEL® OZ-H, 4.6 x 250 mm, 5 µm | daicelchiral.com |

| Mobile Phase | CO2 / 2-propanol = 85 / 15 (v/v) | daicelchiral.com |

| Flow Rate | 3 mL/min | daicelchiral.com |

| Temperature | Room Temperature | daicelchiral.com |

| Detection | UV-VIS at 210 nm | daicelchiral.com |

| Retention Time (Enantiomer 1) | 2.7 min | daicelchiral.com |

| Retention Time (Enantiomer 2) | 3.8 min | daicelchiral.com |

| Alpha Value (α) | 1.62 | daicelchiral.com |

| Resolution (Rs) | 5.69 | daicelchiral.com |

This table is interactive. Click on the headers to sort the data.

Development of Robust Analytical Methodologies

The development of a robust analytical method is essential to ensure that the method provides reliable and consistent results under various operating conditions. A robust method is insensitive to small, deliberate variations in method parameters, which is a critical requirement in a quality control environment.

The development process for a robust chiral chromatographic method for this compound involves several stages:

Method Screening and Optimization: This initial phase involves screening different CSPs and mobile phase compositions to identify a suitable starting point for method development. The optimization of parameters such as mobile phase ratio, temperature, and flow rate is then carried out to achieve the desired separation.

Method Validation: Once an optimized method is established, it must be validated according to the International Council for Harmonisation (ICH) guidelines. yakhak.org Validation demonstrates that the method is suitable for its intended purpose and includes the evaluation of parameters such as:

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness Testing: This is a crucial part of method development where the influence of small, deliberate variations in method parameters on the analytical results is evaluated. For a chiral HPLC or SFC method, these variations could include:

The percentage of the organic modifier in the mobile phase.

The pH of the mobile phase (if applicable).

The column temperature.

The flow rate.

The wavelength of UV detection.

A Design of Experiments (DoE) approach can be systematically used to identify and optimize critical method variables and to assess the robustness of the method. rsc.org

The following data table outlines a hypothetical robustness testing plan for a chiral SFC method for this compound.

| Parameter | Nominal Value | Variation 1 | Variation 2 |

| Modifier Percentage | 15% 2-propanol | 14% | 16% |

| Flow Rate | 3.0 mL/min | 2.9 mL/min | 3.1 mL/min |

| Column Temperature | 25 °C | 23 °C | 27 °C |

| Detection Wavelength | 210 nm | 208 nm | 212 nm |

This table is interactive. Click on the headers to sort the data.

By demonstrating that the method's performance remains acceptable under these varied conditions, the robustness of the analytical methodology is established, ensuring its reliability for routine use in determining the purity and enantiomeric excess of this compound.

Applications and Research Utility in Chemical Biology and Material Science

Role as a Precursor in Peptide and Peptidomimetic Synthesis

The protected nature of Methyl N-acetyl-DL-phenylalaninate makes it an ideal starting material for the construction of peptides and peptide-like molecules, known as peptidomimetics. The acetyl and methyl groups prevent the amine and carboxylic acid functionalities from participating in unintended reactions during the stepwise assembly of amino acid chains.

As a derivative of phenylalanine, this compound is a fundamental building block for the synthesis of peptides and proteins. ontosight.ai The process of forming a peptide bond requires the activation of a carboxylic acid group on one amino acid so it can react with the amino group of another. mdpi.com The use of the methyl ester in this compound protects the carboxyl group, which can be selectively removed at a later stage to allow for peptide bond formation. This strategy is crucial for the controlled, sequential synthesis of complex peptide structures. Furthermore, N-acetylation can influence the properties of the resulting peptide. For instance, N-methylation, a related modification, is known to increase a peptide's bioavailability and stability against enzymatic degradation by removing the hydrogen bond donor capability of the amide nitrogen. monash.edu

Phenylalanine is a frequently used amino acid for creating conformationally constrained analogues, which are modified versions where the molecule's rotation is restricted. bohrium.com These rigid structures are invaluable in drug design for creating peptides that fit precisely into biological targets. This compound can serve as a precursor for these sophisticated molecules. Research has focused on synthesizing constrained phenylalanine analogues, such as 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic), to study their folding patterns in peptides. nih.gov The synthesis of such analogues often involves multi-step chemical transformations where a protected phenylalanine derivative is a logical starting point. nih.govrsc.org By incorporating these constrained units, researchers can design peptides with stable, predictable three-dimensional shapes, such as β-bends or helical structures, which are critical for their biological function. nih.gov

Substrate Specificity and Enzyme-Substrate Interaction Studies

The compound is a useful tool for investigating the specificity and mechanisms of enzymes, particularly those that act on amino acids and their derivatives.

This compound and its parent compound, N-acetyl-DL-phenylalanine, are utilized as substrates to probe the activity of various hydrolytic enzymes.

Aminoacylases : Studies on an aminoacylase (B1246476) from the microorganism Micrococcus agilis demonstrated its ability to hydrolyze a range of N-acyl amino acids. The enzyme showed activity with N-acetyl-DL-phenylalanine, achieving approximately 40% of the activity observed with its preferred substrate, N-acetyl-DL-phenylglycine. bibliotekanauki.pl This indicates that while the enzyme can process the phenylalanine derivative, the phenylglycine structure is a better fit for its active site. bibliotekanauki.pl

N-acetyl-β-Phe Acylases : In contrast, research on two enantioselective N-acetyl-β-phenylalanine acylases from Burkholderia sp. revealed high specificity. These enzymes were active on N-acetyl-β-phenylalanine but showed no activity toward the α-amino acid derivative, N-acetyl-dl-α-phenylalanine. tandfonline.com

Arylalkylamine N-acetyltransferases (AANATs) : Investigations into a Drosophila melanogaster enzyme, AANATL7, which acetylates various amines, showed it does not catalyze the formation of N-acetyl amino acids. Phenylalanine, among other amino acids, was tested and found not to be a substrate for this enzyme. nih.gov

| Enzyme | Source Organism | Interaction with Phenylalanine Derivative | Finding |

|---|---|---|---|

| Aminoacylase | Micrococcus agilis | Hydrolyzes N-acetyl-DL-phenylalanine | Moderate substrate, with ~40% relative activity compared to the optimal substrate. bibliotekanauki.pl |

| N-acetyl-β-Phe acylase | Burkholderia sp. AJ110349 | Does not hydrolyze N-acetyl-dl-α-phenylalanine | Demonstrates high substrate specificity for the β-amino acid form over the α-form. tandfonline.com |

| Arylalkylamine N-acetyltransferase Like 7 (AANATL7) | Drosophila melanogaster | Does not use phenylalanine as a substrate for acetylation | Highlights specificity; the enzyme does not form N-acetyl amino acids. nih.gov |

By comparing how different enzymes interact with this compound, researchers can deduce critical features of their active sites and catalytic mechanisms. The inability of the Burkholderia sp. acylase to process N-acetyl-α-phenylalanine while readily acting on its β-counterpart suggests that the spatial arrangement of the carboxyl and amino groups is a key recognition factor for the enzyme's active site. tandfonline.com Similarly, the lack of activity of AANATL7 towards phenylalanine indicates that the presence of the α-carboxylate group likely prevents the amino acid from binding correctly within the active site, possibly due to unfavorable electrostatic or steric interactions. nih.gov These studies are essential for mapping enzyme function and for the potential engineering of new biocatalysts.

Development as a Chiral Synthon in Asymmetric Synthesis

In chemical synthesis, a "chiral synthon" is a building block used to introduce a specific stereocenter into a molecule. This compound, being a racemic mixture, serves as an excellent starting point for obtaining enantiomerically pure D- and L-phenylalanine derivatives, which are highly valuable in the pharmaceutical industry. mdpi.com The process often involves chemical resolution, where the racemic mixture is separated into its distinct enantiomers. researchgate.net

The separated D-phenylalanine methyl ester, for instance, is a crucial intermediate in the synthesis of various drugs, including anti-diabetic and anti-HIV agents. researchgate.net One documented method describes the resolution of DL-phenylalanine methyl ester using N-acetyl-D-phenylglycine as a resolving agent, which selectively forms a salt with one of the enantiomers, allowing it to be separated. This process yielded D-phenylalanine methyl ester with high optical purity and in good yield. researchgate.net The ability to resolve the racemic mixture makes this compound a key precursor for asymmetric synthesis, enabling the production of complex chiral molecules.

| Parameter | Result |

|---|---|

| Resolving Agent Used | N-acetyl-D-phenylglycine |

| Target Product | D-phenylalanine methyl ester |

| Reported Yield | 81.2% |

| Reported Optical Purity | 98.1% |

Precursor for Enantiopure Amino Acids and Derivatives

One of the primary applications of this compound is as a precursor for the synthesis of enantiopure amino acids and their derivatives. The racemic nature of the compound allows for the separation of its D and L isomers, which are crucial for the development of chiral drugs and other bioactive molecules.

A common method for this separation is enzymatic resolution. Specific enzymes, such as microbial serine proteinases, can selectively hydrolyze the L-isomer (N-acetyl-L-phenylalanine methyl ester) into N-acetyl-L-phenylalanine, leaving the D-isomer (N-acetyl-D-phenylalanine methyl ester) unreacted. googleapis.comgoogle.com This allows for the separation and recovery of the substantially pure N-acetyl-D-phenylalanine methyl ester. googleapis.com The separated D-isomer can then be hydrolyzed to produce D-phenylalanine. googleapis.com

Similarly, chemical resolution methods have been developed. For instance, N-acetyl-D-phenylglycine has been used as a resolving agent to obtain D-phenylalanine methyl ester with high optical purity from a racemic mixture of DL-phenylalanine methyl ester. researchgate.net These enantiopure forms of phenylalanine and its derivatives are valuable building blocks in the synthesis of peptides and other complex molecules with specific biological activities. ontosight.aiprinceton.edu

Applications in Stereoselective Organic Transformations

This compound and its derivatives are instrumental in stereoselective organic transformations, which are reactions that favor the formation of one stereoisomer over another. The development of methods to synthesize enantiomerically enriched compounds is a significant area of research in organic chemistry.

For example, chiral 2-acetamidoacrylates, which can be derived from methyl 2-acetamidoacrylate, undergo conjugate addition with reagents like phenylmagnesium bromide. csic.es The subsequent diastereoselective protonation of the resulting enolate leads to the formation of N-acetylphenylalanine esters with moderate diastereomeric excess. csic.es

Furthermore, research has explored the use of racemic phenylalanine methyl ester derivatives as precursors in crystallization-induced asymmetric transformations to produce L-Tyrosine and L-Dopa. ut.ac.ir This process involves the reduction and ring-opening of azlactone derivatives to yield racemic N-acetyl (or benzoyl) phenylalanine methyl esters. ut.ac.ir These are then converted to phenylalanine methyl ester derivatives, which can be resolved to obtain the desired L-enantiomers. ut.ac.ir

Analytical Derivatization Agent in Chirality Determination of Other Compounds

While not directly used as a derivatization agent itself, the separation and analysis of the enantiomers of this compound are crucial for developing and validating methods for chirality determination. Techniques like gas-liquid chromatography (g.l.c.) on chiral stationary phases are employed to separate and quantify the enantiomers of N-methylphenylalanine after derivatization. researchgate.net For instance, N-pentafluoropropionyl amino acid isopropyl esters can be separated on a Chirasil-L-Val capillary column. researchgate.net

The ability to resolve racemic mixtures of phenylalanine derivatives, including this compound, is fundamental to quality control in the synthesis of chiral compounds and for studying stereoselective processes. daicelchiral.comdaicelchiral.com

Contribution to Fundamental Understanding of Amino Acid Metabolism and Biochemical Pathways

The study of N-acylated amino acids, including N-acetylated forms like this compound, contributes to our understanding of amino acid metabolism. nih.gov N-acetylated amino acids are found in biological systems and can be biomarkers for certain metabolic diseases. nih.gov While the specific biological roles of many N-acyl aromatic amino acids are still under investigation, their identification and the study of their metabolic pathways are areas of active research. nih.gov

Phenylalanine itself is a precursor for the synthesis of tyrosine and the catecholamine neurotransmitters (dopamine, norepinephrine, and epinephrine). wikipedia.org Research into the metabolism of phenylalanine and its derivatives helps to elucidate these important biochemical pathways. annualreviews.org The abnormal metabolism of amino acids is also a key feature in various diseases, including cancer, where they play roles in protein synthesis, energy production, and epigenetic modifications. frontiersin.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.